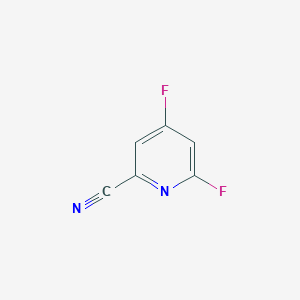

4,6-Difluoropicolinonitrile

Description

Properties

IUPAC Name |

4,6-difluoropyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2N2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPIDJPZFXBPRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C#N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566138-80-4 | |

| Record name | 4,6-difluoropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Fluorinated Pyridine Nitriles in Modern Organic Synthesis

Fluorinated pyridine (B92270) nitriles are a class of organic compounds that have garnered considerable attention due to the unique properties conferred by the fluorine atoms and the nitrile group. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. acs.orgmdpi.comnih.gov For instance, the high electronegativity of fluorine can modulate the pKa of nearby functional groups, influencing the compound's bioavailability and receptor binding affinity. mdpi.comnih.gov The carbon-fluorine bond is also the strongest single bond in organic chemistry, which can enhance the metabolic stability of a drug molecule by blocking sites susceptible to metabolic degradation. acs.orgnih.gov

The nitrile group is another key functional moiety, widely found in pharmaceuticals and natural products. nih.gov Its incorporation into a lead compound can be a strategic move in drug design to enhance binding affinity to target proteins and improve the pharmacokinetic profile. nih.gov More than 30 pharmaceuticals containing a nitrile group have received FDA approval for a wide array of treatments. nih.gov

Nitrogen-containing heterocycles like pyridine are prevalent in biologically active compounds and approved drugs. acs.org The combination of a pyridine ring, fluorine substituents, and a nitrile group in fluorinated pyridine nitriles creates a versatile scaffold for the development of new chemical entities with desirable pharmacological properties. These compounds serve as crucial building blocks in the synthesis of complex molecules, including agrochemicals and pharmaceuticals. For example, fluorinated and trifluoromethylated groups can improve the lipophilicity and membrane permeability of a drug. mdpi.com

Overview of Picolinonitrile Scaffolds in Chemical Research

Picolinonitrile, or cyanopyridine, scaffolds are fundamental building blocks in organic synthesis and medicinal chemistry. The pyridine (B92270) ring can be functionalized at various positions, and the nitrile group offers a versatile handle for a wide range of chemical transformations.

In medicinal chemistry, picolinonitrile derivatives have been extensively investigated for their therapeutic potential. For instance, a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives were developed as potent and selective CHK1 inhibitors for the potential treatment of hematologic malignancies. nih.gov The nitrile group in these compounds plays a crucial role in their biological activity. Other picolinonitrile-based compounds have shown promise as anticancer agents and are used in the synthesis of molecules targeting various cancer cell lines.

Beyond pharmaceuticals, picolinonitrile scaffolds are utilized in coordination chemistry. The nitrogen atom of the pyridine ring and the nitrile group can act as ligands, forming stable complexes with transition metals. These metal complexes can exhibit enhanced catalytic properties in various organic reactions, such as oxidations and cross-coupling reactions. The ammoxidation of 2-picoline over a vanadium oxide catalyst is a known industrial method for producing 2-picolinonitrile. google.com

The reactivity of the nitrile and other functional groups on the picolinonitrile ring allows for its use as a versatile intermediate in the synthesis of a variety of heterocyclic compounds. For example, 5-Bromo-3-nitropicolinonitrile is a known intermediate in the design of pharmaceutical ingredients due to the reactivity of its bromine, nitro, and nitrile functional groups. indiamart.com

Research Trajectories and Academic Focus on 4,6 Difluoropicolinonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a key reaction class for this compound. wikipedia.org In these reactions, a nucleophile displaces one of the fluorine atoms, which act as good leaving groups. The pyridine ring, being electron-deficient, is activated towards attack by nucleophiles. This reactivity is further enhanced by the presence of the electron-withdrawing nitrile group. masterorganicchemistry.compressbooks.pub The SNAr mechanism typically proceeds through a two-step addition-elimination process, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. pressbooks.pubstrath.ac.uk

Regioselective Amination Reactions

The reaction of this compound with various amines is a common method to introduce nitrogen-containing substituents onto the pyridine ring. These amination reactions often exhibit a high degree of regioselectivity, meaning that the incoming amine preferentially attacks one of the two fluorine-bearing positions over the other. This selectivity is crucial for the controlled synthesis of specific isomers.

The position of amination is influenced by the electronic properties of the pyridine ring and the nature of the attacking amine. The electron-withdrawing nitrile group and the ring nitrogen atom delocalize the negative charge in the Meisenheimer intermediate, thereby stabilizing it. wikipedia.orgpressbooks.pub The substitution pattern is often directed to the position that allows for the most effective stabilization of this intermediate. For instance, amination of similarly substituted dichloropyrimidines has shown a strong preference for substitution at the C4 position. nih.gov

Table 1: Examples of Regioselective Amination Reactions

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Ammonia | 4-Amino-6-fluoropicolinonitrile | Not specified |

| Primary Amines | 4-(Alkyl/Arylamino)-6-fluoropicolinonitrile | Not specified |

| Secondary Amines | 4-(Dialkylamino)-6-fluoropicolinonitrile | Not specified |

This table is illustrative and specific reaction conditions and yields would be dependent on the specific reactants and literature procedures.

Displacement of Fluorine by Other Nucleophiles (e.g., Hydrazine)

Besides amines, other nucleophiles can also displace the fluorine atoms of this compound. Hydrazine (B178648), for example, can act as a potent nucleophile. The reaction with hydrazine would be expected to follow a similar SNAr pathway as amination, leading to the formation of hydrazinyl-substituted picolinonitriles. The regioselectivity of this reaction would also be governed by the stabilization of the intermediate Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

Influence of Substituents on SNAr Reactivity and Regioselectivity

The presence of substituents on the pyridine ring significantly impacts both the rate and the regioselectivity of SNAr reactions. strath.ac.uk Electron-withdrawing groups, such as the nitrile group in this compound, activate the ring towards nucleophilic attack by lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and stabilizing the negatively charged intermediate. masterorganicchemistry.comchemrxiv.org The position of these activating groups is critical; ortho and para placements to the leaving group are most effective at stabilizing the intermediate through resonance. masterorganicchemistry.compressbooks.pub

The nature of the nucleophile also plays a role. Stronger nucleophiles will generally react faster. Furthermore, the interplay between the electronic effects of the ring substituents and the steric and electronic properties of the nucleophile can fine-tune the regiochemical outcome of the substitution.

Transformations of the Nitrile Functionality

The nitrile group of this compound offers another site for chemical modification, allowing for its conversion into other important functional groups like carboxylic acids, amides, and amines.

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. rutgers.educhemistrysteps.com This two-step process first involves the formation of a primary amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.compressbooks.pub The reaction conditions, such as temperature and the concentration of the acid or base, can be controlled to favor the formation of either the amide or the final carboxylic acid. pressbooks.pubuobasrah.edu.iq

Table 2: Hydrolysis of Nitriles

| Starting Material | Reagents | Product |

|---|---|---|

| This compound | H3O+, heat | 4,6-Difluoropicolinic acid |

| This compound | NaOH, H2O, heat | Sodium 4,6-difluoropicolinate |

This table illustrates the general transformation. Specific reaction conditions may vary.

Conversion to Amine or Amide Groups

The nitrile functionality can be a precursor to both amides and amines. As mentioned, partial hydrolysis of the nitrile leads to the formation of an amide. rutgers.educhemistrysteps.com

Alternatively, the nitrile group can be reduced to a primary amine. A common reagent for this transformation is lithium aluminum hydride (LiAlH4). libretexts.orgorganic-chemistry.org This reduction converts the C≡N triple bond into a -CH2NH2 group, providing a route to aminomethyl-substituted pyridine derivatives.

Role of 4,6 Difluoropicolinonitrile As a Synthetic Building Block

Precursor in Heterocyclic Compound Synthesis

The electron-deficient nature of the pyridine (B92270) ring in 4,6-difluoropicolinonitrile makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its utility in the synthesis of a wide range of heterocyclic compounds. The fluorine atoms at the 4- and 6-positions are regioselectively displaced by various nucleophiles, including amines, alcohols, and thiols, to introduce new functional groups and build more complex heterocyclic systems.

For instance, the reaction of this compound with mono- or di-substituted amines can lead to the formation of aminopyridines, which are key intermediates in the synthesis of biologically active compounds. Similarly, reaction with oxygen or sulfur nucleophiles provides access to pyridyl ethers and thioethers, respectively. These reactions often proceed under mild conditions and with high yields, making this compound an efficient precursor for generating libraries of substituted pyridines.

The nitrile group also offers a handle for further synthetic manipulations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, further expanding the diversity of heterocyclic structures that can be accessed from this single starting material. The strategic and sequential displacement of the fluorine atoms followed by modification of the nitrile group allows for the controlled and predictable synthesis of highly functionalized pyridine derivatives.

Application in the Construction of Complex Organic Architectures

The ability to undergo selective functionalization makes this compound a valuable tool for the construction of intricate and complex organic architectures. ucl.ac.uk Its use extends beyond the synthesis of simple substituted pyridines to the assembly of larger, multi-ring systems. The pyridine core provided by this compound can serve as a central scaffold upon which additional rings and functional groups are elaborated.

In the total synthesis of natural products and their analogs, building blocks that allow for the late-stage introduction of functional groups are highly sought after. This compound fits this role admirably, as the fluorine atoms can be displaced at various stages of a synthetic sequence. This allows for the diversification of molecular structures and the fine-tuning of their properties.

Furthermore, the rigid geometry of the pyridine ring can be exploited to control the three-dimensional arrangement of substituents in the target molecule. This is particularly important in the design of molecules that interact with biological targets, where a specific spatial orientation is often required for activity. The predictable reactivity of this compound enables chemists to design and execute synthetic routes that lead to complex molecules with well-defined stereochemistry and functionality.

Utility in the Synthesis of Specialty Chemicals and Advanced Materials Precursors

The unique properties of fluorinated organic compounds, such as enhanced thermal stability, metabolic stability, and lipophilicity, make them highly desirable in various industrial applications. This compound serves as a key precursor for a range of specialty chemicals that leverage these properties. sigmaaldrich.comsumitomo-chem.co.jp These chemicals find use in agrochemicals, pharmaceuticals, and performance polymers. songwon.com

In the realm of advanced materials, the incorporation of the fluorinated picolinonitrile moiety can impart specific characteristics to polymers and other materials. frost.com For example, it can enhance their thermal and chemical resistance, modify their optical and electronic properties, or improve their processability. As a result, this compound is a valuable building block for the synthesis of monomers and precursors that are subsequently used in the production of high-performance plastics, liquid crystals, and organic light-emitting diodes (OLEDs). The demand for materials with tailored functionalities continues to drive research into new applications for this versatile chemical intermediate. knowledge-sourcing.com

Integration into Combinatorial Synthesis Libraries for Research Purposes

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity or other desired properties. imperial.ac.ukrsc.orgistl.org The predictable and versatile reactivity of this compound makes it an ideal building block for inclusion in combinatorial libraries. nih.govmdpi.com

By reacting this compound with a library of different nucleophiles, a large and diverse collection of substituted pyridine derivatives can be generated in a high-throughput fashion. These libraries can be designed to explore a wide range of chemical space and to probe the structure-activity relationships of a particular biological target. The ease with which different functional groups can be introduced at the 4- and 6-positions of the pyridine ring allows for the systematic variation of molecular properties such as size, shape, and polarity.

The nitrile group can also be used as a point of attachment to a solid support, facilitating the synthesis and purification of the library compounds. This solid-phase approach is a common technique in combinatorial chemistry and further enhances the utility of this compound in this field. The integration of this building block into combinatorial synthesis platforms accelerates the discovery of new lead compounds for drug development and other research applications.

Computational and Theoretical Investigations of 4,6 Difluoropicolinonitrile Chemistry

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical behavior. For 4,6-Difluoropicolinonitrile, computational methods are employed to determine the distribution of electrons within the molecule, which in turn dictates its reactivity.

The arrangement of electrons in atomic and molecular orbitals defines the electronic configuration of a molecule. wikipedia.org This configuration is crucial for understanding chemical bonding and predicting reaction outcomes. wikipedia.org Computational models can calculate the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's reactivity; a smaller gap often suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is another powerful computational tool used to predict chemical reactivity. nih.gov MEP maps illustrate the charge distribution on the molecule's surface, identifying electron-rich regions (prone to electrophilic attack) and electron-deficient regions (prone to nucleophilic attack). nih.gov For instance, in related heterocyclic compounds, MEP studies have successfully predicted reactive centers, with oxygen atoms often showing the most negative potential. nih.gov

Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω), can be calculated using Density Functional Theory (DFT) to quantify the reactivity of a molecule. mdpi.com These indices provide a quantitative basis for comparing the reactivity of different compounds and predicting their behavior in chemical reactions. mdpi.com

Reaction Mechanism Elucidation through Computational Chemistry (e.g., DFT, Ab Initio Methods)

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and ab initio calculations, plays a pivotal role in elucidating the step-by-step pathways of chemical reactions involving this compound. These methods allow for the detailed investigation of reaction mechanisms at the atomic level. smu.eduunipi.it

DFT has proven to be a reliable method for studying reaction mechanisms, offering a good balance between computational cost and accuracy. unipi.itnih.gov For example, in the study of the Stille reaction, DFT calculations were used to analyze the transmetalation step, a key part of the catalytic cycle. unipi.it Similarly, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate descriptions of reaction pathways. lookchem.com

The halogen exchange (Halex) reaction of tetrachloropicolinonitrile to produce various chlorofluoropicolinonitriles, including isomers of difluoropicolinonitrile, has been studied computationally. lookchem.com These studies help in understanding the regioselectivity and the factors that favor the formation of the desired 4,6-difluoro isomer over other possibilities. lookchem.com

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state smoothly connects the reactants and products along the potential energy surface, thus validating the proposed reaction mechanism. unipi.itresearchgate.net

Analysis of Transition States and Activation Barriers in Reaction Pathways

A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. ims.ac.jp Computational methods are essential for identifying and analyzing these transient and unstable structures. ims.ac.jp

The activation barrier, or activation energy, is the energy difference between the reactants and the transition state. It determines the rate of a reaction. Computational methods like DFT can calculate these barriers with reasonable accuracy. For the fluorination of chloropicolinonitriles, the activation barriers for the fluoride (B91410) exchange at the 4- and 6-positions were calculated to be in the range of 9.7–10.7 kcal/mol. lookchem.com Such calculations are vital for predicting which reaction pathways are kinetically favorable.

Computational studies can also reveal the geometry and electronic structure of the transition state, providing insights into how bonds are broken and formed during the reaction. nih.gov For example, in enzymatic reactions, QM/MM (Quantum Mechanics/Molecular Mechanics) analysis has been used to study the stabilization of different types of transition states within an enzyme's active site. nih.gov

The table below presents computationally determined activation barriers for related fluorination reactions.

| Reaction Step | Calculated Activation Barrier (kcal/mol) |

| Fluoride exchange at the 4-position | 9.7 - 10.7 |

| Fluoride exchange at the 6-position | 9.7 - 10.7 |

| Reaction of 3,4,6-F3 isomer with fluoride | Faster than 4,5,6-F3 isomer |

| Reaction of 3,4,5,6-F4 with chloride at the 4-position | Not specified, but reaction proceeds |

Data sourced from a computational study on the Halex reaction of tetrachloropicolinonitrile. lookchem.com

Regioselectivity Modeling in Substitution Reactions

In molecules with multiple reactive sites, such as this compound, predicting where a substitution reaction will occur (regioselectivity) is crucial. Computational modeling is a powerful tool for this purpose. smu.edu

The positions ortho and para to the pyridine (B92270) ring nitrogen are generally the most activated for nucleophilic aromatic substitution (SNAr) reactions. lookchem.com Computational studies can quantify this activation. For instance, in the context of chlorofluoropicolinonitriles, computations have confirmed that the positions ortho and para to the pyridine nitrogen are the most susceptible to substitution. lookchem.com

The activating effect of substituents, such as the cyano group in picolinonitrile, can also be evaluated. lookchem.com Theoretical calculations have shown that the activating effect of the cyano group is relatively low compared to that of the pyridine nitrogen. lookchem.com This is evidenced by the absence of substitution at the 3- and 5-positions under certain reaction conditions. lookchem.com

By analyzing the charge distribution and orbital energies at different positions in the molecule, computational models can predict the most likely site for nucleophilic attack, thus explaining the observed regioselectivity in substitution reactions. beilstein-journals.org

Advanced Spectroscopic Characterization and Mechanistic Insights

Application of Nuclear Magnetic Resonance (NMR) for Reaction Monitoring and Structural Elucidation of Transformation Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of chemical compounds. mdpi.comlibretexts.org It is particularly valuable for monitoring the progress of chemical reactions in real-time and for characterizing the structure of resulting products. mdpi.compharmtech.commagritek.com

In the context of reactions involving 4,6-Difluoropicolinonitrile, NMR can be used to track the disappearance of reactant signals and the appearance of product signals over time. This allows for the determination of reaction kinetics and endpoints. magritek.com The chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra provide unambiguous evidence for the structural changes occurring at the molecular level. For instance, the substitution of a fluorine atom on the pyridine (B92270) ring would result in significant changes in the ¹⁹F NMR spectrum, while alterations to the nitrile group or the aromatic ring would be readily observable in the ¹³C and ¹H NMR spectra. ipb.pt

Modern flow NMR techniques enable the continuous monitoring of reactions, where a stream of the reaction mixture is passed through the NMR spectrometer. pharmtech.combeilstein-journals.org This provides a dynamic and true picture of the reaction as it happens. pharmtech.com Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in the complete structural elucidation of complex transformation products by revealing correlations between different nuclei within the molecule. ipb.pt

Table 1: Representative NMR Data for Aromatic Protons and Carbons in Pyridine Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H | 7.0 - 9.0 | The precise chemical shift is influenced by the nature and position of substituents on the pyridine ring. |

| ¹³C | 120 - 160 | The carbon atoms attached to the nitrogen and electron-withdrawing groups typically resonate at the lower field (higher ppm) end of the range. |

This table provides generalized data. Specific values for this compound and its derivatives would require experimental determination.

Mass Spectrometry (MS) for Intermediate Identification in Reaction Pathways

Mass spectrometry (MS) is an analytical technique with exceptional sensitivity for detecting and identifying molecules by measuring their mass-to-charge ratio. nih.gov It is a crucial tool for identifying transient intermediates in reaction pathways, which are often present in very low concentrations. nih.gov Techniques like Electrospray Ionization (ESI-MS) allow for the direct analysis of reaction mixtures, providing a snapshot of the species present in solution. nih.gov

For reactions involving this compound, MS can be used to detect key intermediates that provide mechanistic clues. For example, in nucleophilic aromatic substitution reactions, the formation of a Meisenheimer complex, a key intermediate, could potentially be observed. Tandem mass spectrometry (MS/MS) can further provide structural information about these intermediates by inducing fragmentation and analyzing the resulting fragment ions. nih.govchemrxiv.org This method is particularly useful for characterizing covalent intermediates in complex biological and chemical systems. nih.gov

It is important to note that care must be taken in interpreting ESI-MS data, as the ionization process itself can sometimes generate ions that are not representative of the species in solution. nih.gov

Vibrational Spectroscopy (IR, Raman) in Probing Molecular Transformations and Interactions

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. triprinceton.org These techniques provide a molecular "fingerprint" and are highly effective for identifying functional groups and monitoring their transformations during a reaction. photothermal.commdpi.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the molecule's dipole moment during a vibration. photothermal.comksu.edu.sa Raman spectroscopy, on the other hand, measures the inelastic scattering of light, which is dependent on the change in the molecule's polarizability during a vibration. photothermal.comksu.edu.sa Because of these different selection rules, IR and Raman spectroscopy are often considered complementary techniques. ksu.edu.samt.com

For this compound, the strong C≡N stretching vibration in the IR spectrum (typically around 2230-2240 cm⁻¹) is a key diagnostic peak. Any reaction that transforms the nitrile group would lead to the disappearance of this peak and the appearance of new peaks corresponding to the new functional group. Similarly, the C-F stretching vibrations and the pyridine ring vibrations provide valuable information about changes to the aromatic core. libretexts.org

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| C≡N | Stretching | 2230 - 2240 | IR |

| C-F | Stretching | 1000 - 1400 | IR |

This table provides generalized data. Specific values for this compound would require experimental determination.

UV-Vis Spectroscopy for Kinetic and Mechanistic Studies of Reactions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions from the ground state to an excited state. thermofisher.com Changes in the electronic structure of a molecule during a reaction will lead to changes in its UV-Vis absorption spectrum. thermofisher.com This makes UV-Vis spectroscopy a powerful tool for monitoring reaction kinetics and gaining mechanistic insights. researchgate.netsapub.orgresearchgate.net

By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. thermofisher.comresearchgate.net For reactions involving this compound, changes in conjugation or the introduction of new chromophores will alter the UV-Vis spectrum. For example, the substitution of a fluorine atom with a more electron-donating group could lead to a shift in the absorption maximum (a bathochromic or hypsochromic shift). The ability to perform rapid, real-time measurements makes UV-Vis spectroscopy particularly well-suited for studying fast reactions. drawellanalytical.com

Integration of Spectroscopic Data with Computational Models for Comprehensive Mechanistic Understanding

To gain the most comprehensive understanding of a reaction mechanism, experimental spectroscopic data is increasingly integrated with computational chemistry models. wikipedia.orgnih.govmdpi.com Computational methods, such as Density Functional Theory (DFT), can be used to calculate the structures and energies of reactants, transition states, intermediates, and products. nih.gov These calculations can predict spectroscopic properties like NMR chemical shifts, vibrational frequencies, and electronic transitions. researchgate.net

By comparing the computationally predicted spectra with the experimentally observed spectra, proposed reaction intermediates and pathways can be validated or refuted. researchgate.netacs.org For instance, if a specific intermediate is proposed for a reaction of this compound, its theoretical IR and NMR spectra can be calculated. If these calculated spectra match the experimental data obtained from in-situ monitoring, it provides strong evidence for the existence of that intermediate. This integrated approach, combining the strengths of multiple spectroscopic techniques with the predictive power of computational chemistry, allows for a detailed and robust elucidation of complex reaction mechanisms. nih.govresearchgate.net

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.